molecular formula C14H13N7O2 B2618200 N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448130-06-0

N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2618200
CAS No.: 1448130-06-0
M. Wt: 311.305
InChI Key: HCUBRKLEYNHQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a chemical compound of interest in medicinal chemistry research due to its hybrid structure combining a pyrazolo-oxazine core with a tetrazole-containing aniline group. Compounds based on the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide scaffold have been investigated as potent inhibitors of phosphodiesterase 4 (PDE4) and its isoforms (PDE4A, PDE4B, PDE4C) . PDE4 inhibition is a well-established therapeutic strategy, suggesting this compound's potential utility in preclinical research areas such as inflammation, autoimmune diseases, and central nervous system (CNS) disorders . The inclusion of the 1H-tetrazol-1-yl group is a significant structural feature, as the tetrazole ring is a common bioisostere for carboxylic acids and other functional groups in drug discovery, often employed to improve metabolic stability, solubility, and binding affinity. This product is intended for research purposes in laboratory settings only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Handle with care in accordance with established laboratory safety protocols.

Properties

IUPAC Name

N-[4-(tetrazol-1-yl)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O2/c22-14(12-8-13-20(17-12)6-1-7-23-13)16-10-2-4-11(5-3-10)21-9-15-18-19-21/h2-5,8-9H,1,6-7H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUBRKLEYNHQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide (CAS Number: 1428374-07-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing available research findings, and presenting relevant data in a structured format.

PropertyValue
Molecular FormulaC₁₄H₁₃N₇O₂
Molecular Weight311.30 g/mol
CAS Number1428374-07-5

The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. The presence of the tetrazole moiety is known to enhance the compound's ability to inhibit specific enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazolo and tetrazole rings. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells
A study evaluated the cytotoxic effects of several related compounds on MCF-7 and MDA-MB-231 breast cancer cell lines. The MTT assay indicated that these compounds exhibited stronger cytotoxicity than cisplatin, with mechanisms involving apoptosis through caspase activation and modulation of NF-kB and p53 pathways .

Enzyme Inhibition

Compounds with tetrazole structures have also shown promise as inhibitors of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer's. A study reported that certain derivatives exhibited notable AChE inhibition percentages, suggesting potential therapeutic applications in cognitive disorders .

Summary of Biological Activities

Activity TypeObservations
Cytotoxicity Stronger than cisplatin in breast cancer cell lines .
AChE Inhibition Significant inhibition observed; promising for Alzheimer’s .

Comparison with Similar Compounds

Structural and Functional Analogues

The pyrazolo-oxazine scaffold is versatile, with modifications leading to diverse pharmacological profiles. Below is a comparative analysis of key analogs:

Compound Name Key Structural Features Biological Target/Activity Potency/Data Reference
Target Compound : N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Tetrazole-substituted phenyl, carboxamide linker Undisclosed (Patented by Pfizer for therapeutic applications) N/A (Preclinical stage)
GDC-2394 : (S)-N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide Hexahydroindacene group, sulfonamide linker NLRP3 inflammasome inhibitor IC₅₀ < 100 nM (preclinical selectivity and safety)
N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Triazole-substituted phenyl, methyl linker Undisclosed (structural analog) Limited data (PubChem entry)
3-(4-Cyano-5-fluoro-2-methylphenyl)-N-cyclopropyl-6-fluoro-...carboxamide Fluorinated aryl, cyclopropyl group PDE4C inhibitor IC₅₀ = 108 nM
3-(4-Chloro-2-methylphenyl)-N-cyclopropyl-6-fluoro-...carboxamide Chloro-methyl aryl, cyclopropyl group PDE4C inhibitor IC₅₀ = 160 nM

Key Findings

Core Modifications Influence Target Selectivity: The target compound’s tetrazole group distinguishes it from GDC-2394, which uses a sulfonamide linker and hexahydroindacene group for NLRP3 inhibition. This suggests that linker chemistry and substituent bulk critically affect target engagement .

Substituent Effects on Potency :

  • In PDE4C inhibitors (), fluorination at specific positions (e.g., 6-fluoro) and cyclopropyl groups enhance potency. The target compound’s tetrazole may similarly optimize binding but lacks disclosed activity data for direct comparison .

Synthetic Utility :

  • Boronic acid pinacol esters of pyrazolo-oxazine (e.g., AS42468) are intermediates for Suzuki couplings, enabling rapid diversification of the core structure. However, these derivatives lack reported biological data .

Discussion

  • Tetrazole vs. Other Heterocycles : The tetrazole group in the target compound offers advantages as a carboxylic acid bioisostere, improving metabolic stability and membrane permeability compared to triazole or carboxylic acid analogs .
  • Pharmacological Gaps : While GDC-2394 and PDE4C inhibitors have clear target profiles, the biological activity of the target compound requires further elucidation. Preclinical data on its selectivity, pharmacokinetics, and toxicity are critical next steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.